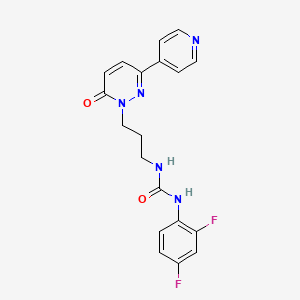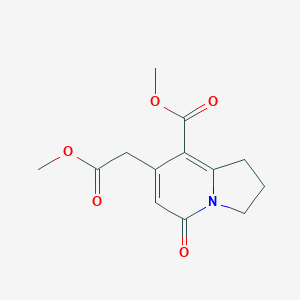
Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MITO-Porter is a cationic lipid-based drug delivery system that is designed to deliver therapeutic molecules, such as siRNA, DNA, and proteins, into cells. It is composed of a cationic lipid, a helper lipid, and a targeting molecule, which can be modified to specifically target certain cells or tissues. MITO-Porter has been shown to efficiently deliver therapeutic molecules into cells both in vitro and in vivo, making it a promising tool for gene therapy and drug delivery.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α-Pyridones Derivatives : Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate is used in synthesizing α-pyridones derivatives. It's a starting material for highly functionalized pyridone, reacting with various reagents like ethyl iodide and formaldehyde (Malecki et al., 2003).
Facile Synthesis of Novel Compounds : This compound serves as a starting point for synthesizing novel classes like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one. It undergoes various chemical transformations, including regiospecific conversion to acid and reaction with hydrazine to form hydrazone derivatives (Koza et al., 2013).
Structural Analysis : The compound has been studied for its crystallographic properties, revealing its non-planar structure and the significance of electron delocalization in its molecular configuration (Mukhopadhyyay et al., 1998).
Application in Medicinal Chemistry
Preparation of Indolizinone-Based Compounds : It's utilized in the preparation of indolizinone-based compounds, significant in medicinal chemistry for their diverse biological activities. These include synthesizing compounds like methyl 5-oxo-6-(arylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylates (Mmutlane et al., 2005).
Synthesis of Harmine Derivatives : This compound plays a role in the chemical synthesis of harmine derivatives, offering potential applications in pharmacology (Amanzhan et al., 2020).
properties
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(16)7-8-6-10(15)14-5-3-4-9(14)12(8)13(17)19-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIHQRCDEDSXCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2CCCC2=C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)
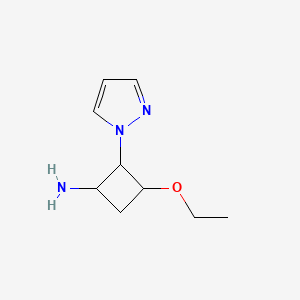
amine](/img/structure/B2421543.png)
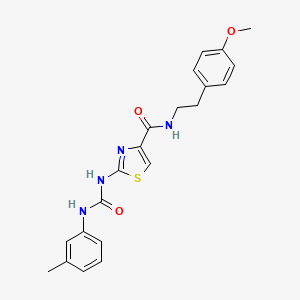
![2-[(2-Morpholin-4-yl-2-oxoethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2421548.png)
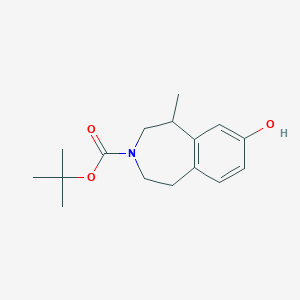
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)
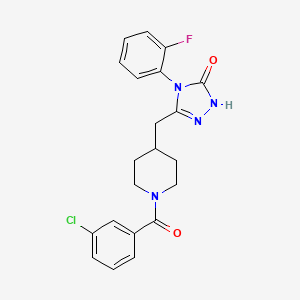
![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)
![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)


